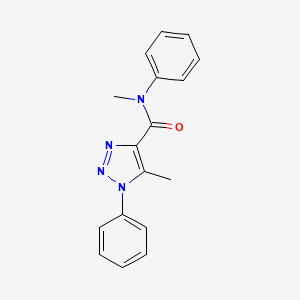![molecular formula C18H27N3O3S2 B4620948 methyl 5-[(dimethylamino)carbonyl]-2-{[(2,6-dimethyl-1-piperidinyl)carbonothioyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4620948.png)
methyl 5-[(dimethylamino)carbonyl]-2-{[(2,6-dimethyl-1-piperidinyl)carbonothioyl]amino}-4-methyl-3-thiophenecarboxylate
Descripción general
Descripción
Methyl 5-[(dimethylamino)carbonyl]-2-{[(2,6-dimethyl-1-piperidinyl)carbonothioyl]amino}-4-methyl-3-thiophenecarboxylate is a complex organic compound, whose detailed study is essential for understanding its diverse chemical and physical properties.
Synthesis Analysis
The synthesis of similar complex compounds involves multi-step reactions, often starting with specific ketones or aldehydes, and involving reagents like N,N-dimethylformamide dimethyl acetal (DMFDMA) (Zupančič et al., 2009). Such syntheses require careful control of reaction conditions to ensure the desired product is obtained.
Molecular Structure Analysis
The molecular structure of related compounds has been determined through various methods like X-ray crystallography. These studies reveal intricate details like the orientation of specific groups, tautomeric forms, and intermolecular interactions (Pyrih et al., 2023).
Chemical Reactions and Properties
Compounds with similar structures participate in diverse chemical reactions, including cycloaddition, nucleophilic substitution, and rearrangement processes. The nature of substituents significantly influences these reactions (Petrov et al., 2015).
Physical Properties Analysis
The physical properties such as solubility, melting point, and boiling point of these compounds are influenced by their molecular structure. Intramolecular hydrogen bonds, for example, can significantly affect these properties (Vasu et al., 2004).
Chemical Properties Analysis
The chemical properties, like reactivity and stability, are determined by factors such as the presence of electron-donating or withdrawing groups, steric hindrance, and the nature of the functional groups present in the compound. The interaction between these groups can lead to a variety of chemical behaviors (Harbort et al., 2003).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Novel Synthesis Techniques : Research has been conducted on the novel synthesis of acyl cyanides from specific carbonyl compounds, demonstrating the versatility of thiophene derivatives in chemical synthesis (Nagra, Shaw, & Robinson, 1985).
- Anticonvulsant Agents : Piperidyl indanone derivatives have been investigated for their anticonvulsant activity, highlighting the potential of thiophene derivatives in medicinal chemistry (Siddiqui et al., 2012).
- Biological Activity : Studies on thiophene-3-carboxamide derivatives have shown significant antibacterial and antifungal activities, indicating the potential for developing new antimicrobial agents (Vasu et al., 2003).
Potential Pharmaceutical Applications
- Antitumor Activity : The antitumor activity of certain ferrocene derivatives has been explored, suggesting the application of thiophene compounds in cancer research (Simenel et al., 2008).
- Central Nervous System Agents : The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential CNS agents further underscores the importance of thiophene derivatives in the development of drugs targeting the central nervous system (Martin et al., 1981).
Chemical Characterization and Properties
- Electrochemical Behavior : The electrochemical behavior of dihydropyridine derivatives in a protic medium has been studied, providing insights into the reactivity and potential applications of these compounds in electrochemical processes (David et al., 1995).
Propiedades
IUPAC Name |
methyl 5-(dimethylcarbamoyl)-2-[(2,6-dimethylpiperidine-1-carbothioyl)amino]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S2/c1-10-8-7-9-11(2)21(10)18(25)19-15-13(17(23)24-6)12(3)14(26-15)16(22)20(4)5/h10-11H,7-9H2,1-6H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJXRKCVAJXWLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=S)NC2=C(C(=C(S2)C(=O)N(C)C)C)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4620868.png)


![2-({5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B4620888.png)
![4-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4620893.png)

![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4620908.png)

![ethyl 2-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4620915.png)
![4-chloro-N-[(4-methylbenzyl)oxy]benzamide](/img/structure/B4620937.png)
![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-methylpropanamide)](/img/structure/B4620945.png)


